molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4

1-Naphthalenemethanol

Cat. No.: B1198782
CAS No.: 4780-79-4
M. Wt: 158.20 g/mol
InChI Key: PBLNHHSDYFYZNC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-methanol: is an organic compound with the molecular formula C11H10O. It is a type of naphthylmethanol where one of the hydrogens of the methyl group in methanol is replaced by a naphthalen-1-yl group . This compound is known for its unique structure, which combines the properties of both naphthalene and methanol, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-yl-methanol can be synthesized through several methods. One common method involves the reduction of naphthaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields naphthalen-1-yl-methanol as the primary product .

Industrial Production Methods: In industrial settings, naphthalen-1-yl-methanol is often produced through catalytic hydrogenation of naphthaldehyde. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This process is efficient and scalable, making it suitable for large-scale production .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
1-Naphthalenemethanol is a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For example, research has indicated its potential in synthesizing compounds that inhibit specific enzymes involved in disease processes, contributing to therapeutic advancements .

Case Study: Antimicrobial Properties
A study highlighted its significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus150
Bacillus subtilis60
Pseudomonas aeruginosa40

These findings suggest that this compound could be a lead compound for developing new antibacterial agents, especially in light of increasing antibiotic resistance.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing the efficiency of chemical reactions .

Comparative Analysis with Similar Compounds
The compound's distinct properties can be contrasted with similar compounds to illustrate its unique applications:

Compound NameStructural FeaturesUnique Aspects
Naphthalen-2-yl-methanolHydroxymethyl group at the second positionDifferent antibacterial profile
Naphthalen-1-yl-ethanolEthanol derivative at the first positionVaries in solubility and reactivity
Naphthalen-1-yl-methanoneKetone derivative at the first positionExhibits different reactivity patterns

Flavor and Fragrance Industry

Contribution to Aromatic Profiles
this compound is utilized in formulating fragrances and flavoring agents. Its aromatic properties enhance the profiles of perfumes and food products, making it valuable in the cosmetic and food industries .

Polymer Production

Specialty Polymers
This compound plays a role in producing specialty polymers that improve the properties of materials used in coatings and adhesives. Its incorporation into polymer formulations can enhance thermal stability and mechanical properties .

Research in Material Science

Development of New Materials
Research has focused on using this compound to develop new materials with unique properties, such as enhanced thermal stability and conductivity. This application is particularly relevant in creating advanced materials for electronic devices and other high-performance applications .

Photocatalytic Applications

Selective Oxidation Processes
Recent studies have explored using this compound as a substrate in photocatalytic reactions. For instance, it has been employed to achieve selective oxidation with high conversion rates when using carbon nitride photocatalysts . This application highlights its potential in clean energy production and pollution remediation.

Comparison with Similar Compounds

Uniqueness: Naphthalen-1-yl-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

1-Naphthalenemethanol, also known as 1-naphthylmethanol, is an aromatic alcohol derived from naphthalene. Its molecular formula is C11H10OC_{11}H_{10}O, and it possesses a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 158.197 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 303.6 °C
  • Melting Point : 61-63 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria have been reported as follows:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus150
Bacillus subtilis60
Pseudomonas aeruginosa40

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents, especially in light of rising antibiotic resistance .

The mechanism by which this compound exerts its antibacterial effects appears to involve interactions with bacterial cell membranes, leading to disruptions in cellular integrity and function. It has been suggested that the compound may undergo metabolic transformations, including sulfation catalyzed by arylsulfotransferase, which could enhance its bioactivity .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound, particularly focusing on its efficacy against various pathogens:

  • Study on Annona senegalensis Extracts : A study highlighted the antibacterial activity of extracts from the root bark of Annona senegalensis, which contain this compound. The extract demonstrated significant antibacterial activity against clinical isolates, indicating the compound's potential role in traditional medicine .
  • Anticancer Activity : Research has also explored the cytotoxic effects of this compound on cancer cell lines. The compound was screened for cytotoxicity using the MTT assay on several cancer cell lines, showing promising results that warrant further investigation into its anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Naphthalen-2-yl-methanolHydroxymethyl group at the second positionDifferent antibacterial profile
Naphthalen-1-yl-ethanolEthanol derivative at the first positionVaries in solubility and reactivity
Naphthalen-1-yl-methanoneKetone derivative at the first positionExhibits different reactivity patterns
1-HydroxymethylnaphthaleneHydroxymethyl group attached to naphthaleneOften used as an intermediate in organic synthesis

This comparison illustrates how the structural configuration of this compound contributes to its distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for producing 1-Naphthalenemethanol in academic laboratories?

The solvent-free Cannizzaro reaction using α-naphthaldehyde and powdered potassium hydroxide under controlled heating (60–80°C) yields 1-naphthoic acid and this compound with high efficiency (86% and 79% yields, respectively). This method minimizes waste generation compared to traditional solvent-based approaches . Optimization includes precise temperature control and stoichiometric ratios to avoid side reactions.

Q. How can researchers validate the purity of this compound for experimental use?

Utilize normal-phase high-performance liquid chromatography (HPLC) with silica-based columns to assess purity, as retention behavior varies significantly with mobile phase composition (e.g., n-hexane/isopropanol gradients). Cross-validate with gas chromatography-mass spectrometry (GC-MS) for structural confirmation, particularly for detecting trace impurities from synthesis byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include a melting point of 61–63°C, boiling point of 301°C at 715 mmHg, and flammability (WGK hazard level 2). These parameters inform storage conditions (desiccated, <25°C) and safety protocols for handling volatile organic compounds in thermal reactions .

Advanced Research Questions

Q. How can systematic review frameworks address contradictions in toxicological data for this compound?

Follow the 8-step framework from the Toxicological Profile for Naphthalene Derivatives:

  • Step 1 : Define inclusion criteria (e.g., species, exposure routes) using standardized tables (Table B-1) .
  • Step 5 : Assess risk of bias via questionnaires (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .
  • Step 7 : Translate confidence ratings into evidence tiers, prioritizing studies with low bias (e.g., adequately concealed allocation reduces effect overestimation by 30–41%) .

Q. What methodologies are recommended for investigating the antimicrobial mechanisms of this compound?

Combine in vitro assays (e.g., MIC/MBC against Staphylococcus aureus and Candida albicans) with molecular dynamics simulations to predict interactions with bacterial membranes or enzymatic targets (e.g., fatty acid amide hydrolase). Validate using gene knockout models to identify resistance pathways .

Q. How can UV photolysis studies of this compound be optimized to analyze degradation products?

Design controlled photolysis chambers with monochromatic UV light (254 nm) and humidity regulation (dry vs. moist air). Use HPLC coupled with high-resolution MS to identify intermediates like 1-naphthaldehyde and quantify degradation kinetics. Compare results with computational models (e.g., DFT calculations) to predict reaction pathways .

Q. What experimental strategies mitigate bias in assessing this compound’s hepatic toxicity?

Implement double-blinding and centralized randomization for animal dosing to reduce performance/detection bias. Use standardized histopathology scoring (e.g., NAFLD Activity Score) and pre-register analytical protocols to minimize selective outcome reporting. Meta-analyze data across species (rats, mice) to identify dose-response consistency .

Q. How do retention behaviors of this compound differ between supercritical fluid chromatography (SFC) and normal-phase HPLC?

SFC with CO₂/ethanol mobile phases shows faster elution (retention factor k = 2.1) than HPLC (k = 5.3 under n-hexane/isopropanol 90:10). Optimize column selection (e.g., diol vs. cyanopropyl phases) to enhance resolution for chiral derivatives. This is critical for isolating enantiomers in pharmacokinetic studies .

Q. What biomonitoring approaches are suitable for detecting this compound exposure in environmental studies?

Deploy passive samplers (e.g., PUF disks) in air/water matrices, followed by GC-MS analysis (LOD = 0.1 ng/L). For biological monitoring, quantify urinary metabolites (e.g., glucuronide conjugates) via LC-MS/MS with enzymatic hydrolysis. Cross-reference with environmental fate data (e.g., log Kow = 3.2) to model bioaccumulation potential .

Q. Methodological Resources

  • Synthesis : Cannizzaro reaction protocols .
  • Toxicity Assessment : ATSDR’s systematic review framework .
  • Analytical Validation : EPA guidelines for biomonitoring .
  • Bias Mitigation : Cochrane risk-of-bias tools .

Properties

IUPAC Name

naphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNHHSDYFYZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197295
Record name 1-Hydroxymethylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4780-79-4
Record name 1-Naphthalenemethanol
Source CAS Common Chemistry
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Record name 1-Hydroxymethylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NAPHTHALENEMETHANOL
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Record name 1-Hydroxymethylnaphthalene
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Record name Naphthalene-1-methanol
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Record name 1-NAPHTHYLMETHANOL
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Synthesis routes and methods I

Procedure details

Naphthalene-1-carboxylic acid is dissolved in dry THF and 5 equiv. of borane dimethylsulfide complex are added. The mixture obtained is stirred at rt, diluted with EtAc, washed with 1N HCl and 5% NaHCO3 solution, dried and solvent is evaporated. (Naphthalene-1-yl)-methanol is obtained, which is dissolved in CH2Cl2. To the solution obtained 1.5 equiv. of Dess-Martin reagent are added at rt. The mixture obtained is diluted with EtAc, extracted with 1N HCl and 5% NaHCO3-solution, dried and solvent is evaporated. Naphthalene-1-carboxaldehyde is obtained and dissolved with 1 equiv. of racemic-Boc-α-phosphonoglycine trimethylester in CH2Cl2 and 1.1 equiv. of DBU are added. The mixture obtained is stirred at rt and treated in sequence with 1N HCl and 5% NaHCO3 solution. The phases obtained are separated, the organic phase obtained is dried and solvent is evaporated. 2-Boc-amino-3-(naphthalene-1-yl)-acrylic acid methyl ester (cis/trans mixture) is obtained, is dissolved in MeOH/H2O at pH 6.5 (phosphate buffer) and 20 w/w % of 10% Pd/C are added. The mixture obtained is hydrogenated at rt and 50 bar, the catalyst is filtered off and from the filtrate obtained solvent is evaporated. Racemic naphythylalanine methylester is obtained, dissolved in methanolic NH3 and stirred. The mixture obtained is subjected to extractive work up. Racemic naphythylalanine amide is obtained.
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Synthesis routes and methods II

Procedure details

As in Reaction Scheme 2, lithium-halogen exchange of compound (76), followed by addition of the resulting nascent lithiated aromatic to perbenzylated gluconolactone (2), produces a mixture of the corresponding lactols, which is reduced using triethylsilane and boron trifluoride etherate. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) affords 1-naphthalenemethanol (77) in a reasonable yield for the three steps.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-7-methylchromen-2-one
1-Naphthalenemethanol
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1-Naphthalenemethanol
3-Bromo-7-methylchromen-2-one
1-Naphthalenemethanol
3-Bromo-7-methylchromen-2-one
1-Naphthalenemethanol
3-Bromo-7-methylchromen-2-one
1-Naphthalenemethanol
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
1-Naphthalenemethanol

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